Trimethylsilyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4-methylbenzoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-methylbenzoate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and alcohols. The trimethylsilyl group enhances the volatility and stability of the molecule, making it useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl 4-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the trimethylsilyl group itself is relatively inert, the 4-methylbenzoate moiety can undergo oxidation and reduction reactions
Common Reagents and Conditions:
Hydrolysis: Aqueous acids or bases are commonly used.
Substitution: Reagents such as halides or alkoxides in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-methylbenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Reduced benzoate derivatives
Scientific Research Applications
Trimethylsilyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols, facilitating complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection and deprotection of functional groups during drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of trimethylsilyl 4-methylbenzoate primarily involves the trimethylsilyl group acting as a protecting group. This group temporarily masks reactive sites on molecules, preventing unwanted reactions during synthetic processes. The trimethylsilyl group can be selectively removed under specific conditions, revealing the original functional group for further reactions .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation of alcohols and carboxylic acids.
Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl trifluoromethanesulfonate: Employed in the protection of alcohols and amines
Uniqueness: Trimethylsilyl 4-methylbenzoate is unique due to its specific combination of the trimethylsilyl group and the 4-methylbenzoate moiety. This combination provides distinct reactivity and stability, making it particularly useful in organic synthesis and industrial applications .
Properties
CAS No. |
53358-36-4 |
---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
trimethylsilyl 4-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-5-7-10(8-6-9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
GKODXEXJNJLBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.